molecular formula C15H15N3 B1387742 [3-(1H-Benzimidazol-2-yl)phenyl]dimethylamine CAS No. 1092304-09-0

[3-(1H-Benzimidazol-2-yl)phenyl]dimethylamine

Cat. No.: B1387742
CAS No.: 1092304-09-0
M. Wt: 237.3 g/mol
InChI Key: PHVGLZYQMUYOJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[3-(1H-Benzimidazol-2-yl)phenyl]dimethylamine: is an organic compound with the molecular formula C15H15N3 . It is characterized by the presence of a benzimidazole ring attached to a phenyl group, which is further substituted with a dimethylamine group.

Mechanism of Action

Target of Action

The primary target of [3-(1H-Benzimidazol-2-yl)phenyl]dimethylamine is the Serine/threonine-protein kinase Chk1 . This enzyme plays a crucial role in cell cycle regulation, DNA repair, and cell survival, making it a potential target for therapeutic interventions.

Biochemical Pathways

cell cycle regulation and DNA repair . The downstream effects of these changes could include altered cell proliferation and survival, potentially influencing disease progression in conditions such as cancer .

Pharmacokinetics

Its molecular weight of234.256 suggests it may have suitable properties for oral bioavailability

Result of Action

The molecular and cellular effects of this compound’s action are likely to be diverse, given its potential impact on key cellular processes. For instance, by inhibiting Chk1, it could disrupt cell cycle progression, potentially leading to cell death in rapidly dividing cells such as cancer cells .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Furthermore, the presence of certain substituent groups in its structure can influence its bioactivity .

Biochemical Analysis

Biochemical Properties

[3-(1H-Benzimidazol-2-yl)phenyl]dimethylamine plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, benzimidazole derivatives, including this compound, have been shown to exhibit anticancer properties by interacting with enzymes involved in cell proliferation and apoptosis . These interactions often involve binding to the active sites of enzymes, thereby inhibiting or modulating their activity.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, benzimidazole derivatives have been reported to alter the expression of genes involved in cell cycle regulation and apoptosis . Additionally, this compound can modulate cellular metabolism by interacting with metabolic enzymes, leading to changes in metabolite levels and metabolic flux.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves binding interactions with biomolecules, such as enzymes and receptors. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction . Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are crucial for understanding its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but it may degrade over time when exposed to light or heat . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in cell proliferation and apoptosis rates.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anticancer activity, without causing significant toxicity . At higher doses, this compound can induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can undergo biotransformation through processes such as oxidation, reduction, and conjugation . These metabolic pathways can influence the compound’s bioavailability, efficacy, and toxicity, making it essential to understand its metabolic fate in biological systems.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments . For instance, the compound may be transported into cells via active transport mechanisms and subsequently distributed to various organelles, where it exerts its biological effects.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with DNA and transcription factors, or to the mitochondria, where it can influence cellular respiration and energy production.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [3-(1H-Benzimidazol-2-yl)phenyl]dimethylamine typically involves the condensation of o-phenylenediamine with a suitable aldehyde or ketone to form the benzimidazole ringThe reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and scalability. The use of automated systems and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of amine derivatives .

Scientific Research Applications

Chemistry: In chemistry, [3-(1H-Benzimidazol-2-yl)phenyl]dimethylamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science .

Biology and Medicine: Its ability to interact with various enzymes and receptors makes it a valuable candidate for drug design .

Industry: In the industrial sector, this compound is used in the production of advanced materials, such as polymers and coatings. Its chemical properties contribute to the enhancement of material performance and durability .

Comparison with Similar Compounds

  • [4-(1H-Benzimidazol-2-yl)phenyl]dimethylamine
  • [2-(1H-Benzimidazol-2-yl)phenyl]dimethylamine
  • [3-(1H-Benzimidazol-2-yl)phenyl]methylamine

Uniqueness: Compared to similar compounds, [3-(1H-Benzimidazol-2-yl)phenyl]dimethylamine exhibits unique chemical and biological properties due to the specific positioning of the dimethylamine group. This structural feature can influence its reactivity and interaction with molecular targets, making it distinct in its applications .

Properties

IUPAC Name

3-(1H-benzimidazol-2-yl)-N,N-dimethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3/c1-18(2)12-7-5-6-11(10-12)15-16-13-8-3-4-9-14(13)17-15/h3-10H,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHVGLZYQMUYOJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC(=C1)C2=NC3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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